2-Bromo-1-trityl-1H-imidazole

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-trityl-1H-imidazole typically involves the bromination of 1-trityl-1H-imidazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The C-2 bromide undergoes nucleophilic substitution with various nucleophiles, enabling diverse functionalization:

Fluorination and Difluorination

-

Reaction with "FBr" : Markovnikov addition of bromine monofluoride ("FBr") to 1-trityl-4-vinylimidazole produces 4-(2-bromo-1-fluoroethyl)-1-trityl-1H-imidazole. Subsequent elimination of HBr forms a vinyl intermediate, which reacts with a second equivalent of "FBr" to yield 4-(2-bromo-1,1-difluoroethyl)-1-trityl-1H-imidazole .

-

Azide Substitution : Treatment with sodium azide replaces the bromide with an azide group, forming 4-(2-azido-1-fluoroethyl)-1-trityl-1H-imidazole. Reduction with hydrogen gas and deprotection yields β-fluorohistamine derivatives .

Directed Lithiation and Functionalization

The trityl group directs lithiation at the C-2 position, enabling further derivatization:

Formylation

-

Lithiation : Reaction with LDA (lithium diisopropylamide) at −78°C generates a lithio intermediate, which reacts with DMF to yield 1-trityl-1H-imidazole-2-carbaldehyde .

-

Applications : The aldehyde serves as a precursor for reductive amination or alcohol synthesis (e.g., β-hydroxyl histamine analogs) .

| Reaction Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithiation | LDA, THF, −78°C, 30 min | 2-Lithio-1-tritylimidazole | - | |

| Formylation | DMF, −78°C → RT, 1 h | 1-Trityl-1H-imidazole-2-carbaldehyde | 89% |

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed cross-couplings, forming aryl or heteroaryl derivatives:

Suzuki-Miyaura Coupling

-

Example : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 2-aryl-1-trityl-1H-imidaz

Applications De Recherche Scientifique

Chemical Properties and Structure

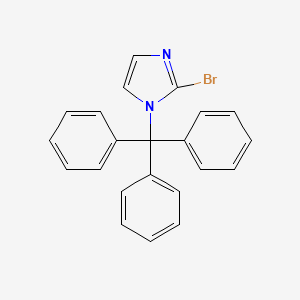

2-Bromo-1-trityl-1H-imidazole has the molecular formula . Its structure features a bromine atom and a trityl group attached to the imidazole ring, which contributes to its unique reactivity and stability. The presence of the trityl group provides steric protection, making it a versatile intermediate in various chemical reactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Pharmaceutical Development : The compound is utilized in creating novel drug candidates by modifying its structure to enhance biological activity.

- Agrochemicals : It plays a role in synthesizing plant protection agents and fertilizers.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antibacterial properties, making them candidates for new antibiotics .

- Antitumor Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, indicating potential as an anticancer agent .

Material Science

The compound's unique structural properties allow its application in synthesizing functional materials:

- Polymers and Dyes : It can be incorporated into polymer matrices or used to create dyes due to its stability and reactivity.

Uniqueness

The combination of a bromine atom and a trityl group gives this compound a balance of reactivity and stability, which is advantageous for various synthetic pathways.

Case Study 1: Antimicrobial Evaluation

A study by Jain et al. synthesized various imidazole derivatives, including this compound. The antimicrobial activity was assessed using the cylinder well diffusion method, revealing significant inhibition against E. coli and S. aureus.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (E. coli) |

| Streptomycin | 28 (E. coli) |

Case Study 2: Antitumor Activity

In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways .

Case Study 3: Mechanistic Studies

Research indicated that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-Bromo-1-trityl-1H-imidazole depends on its specific application. In general, the bromine atom and the trityl group can influence the compound’s reactivity and interaction with other molecules. For example, in substitution reactions, the bromine atom can act as a leaving group, facilitating the formation of new bonds. The trityl group can provide steric hindrance, affecting the compound’s overall reactivity and stability.

Comparaison Avec Des Composés Similaires

2-Bromo-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a trityl group.

1-Trityl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-1H-imidazole: Lacks the trityl group, making it less sterically hindered and potentially more reactive.

Uniqueness: 2-Bromo-1-trityl-1H-imidazole is unique due to the presence of both the bromine atom and the trityl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The trityl group also offers steric protection, which can be advantageous in certain reactions.

Activité Biologique

2-Bromo-1-trityl-1H-imidazole (CAS No. 67478-47-1) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development based on diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position and a trityl group at the 1-position of the imidazole ring. This structural configuration contributes to its reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Imidazole derivatives, including this compound, exhibit a broad range of biological activities. These compounds have been studied for their potential roles in various therapeutic areas, including:

- Antimicrobial Activity : Imidazole derivatives are known to possess antimicrobial properties, making them candidates for developing new antibiotics.

- Antimalarial Activity : Some studies suggest that imidazole derivatives may exhibit efficacy against Plasmodium falciparum, the causative agent of malaria .

- Pharmacological Applications : The compound's derivatives may interact with various biological targets, influencing multiple biochemical pathways and exhibiting diverse molecular effects.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Imidazole compounds are known to interact with various targets, including enzymes and receptors, leading to pharmacological effects. For instance, they may inhibit certain enzymes involved in metabolic pathways or modulate receptor activities.

- Biochemical Pathways : Research indicates that imidazole derivatives can influence key biochemical pathways, such as those involved in inflammation and cell signaling. This suggests potential applications in treating inflammatory diseases or cancer.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Antimalarial Efficacy : A study assessed the antimalarial activity of various imidazole derivatives, including this compound. The results indicated promising activity against P. falciparum, with further investigations needed to optimize efficacy through structural modifications .

- Antimicrobial Properties : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes.

- Pharmacokinetic Studies : Due to the polar nature of the imidazole ring, studies suggest that compounds like this compound may have improved pharmacokinetic properties, enhancing solubility and bioavailability compared to other similar compounds.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Bromine at C2, Trityl at C1 | Antimicrobial, Antimalarial |

| 2-Bromo-1-methyl-1H-imidazole | Bromine at C2, Methyl at C1 | Antimicrobial |

| 1-Trityl-1H-imidazole | Trityl at C1 | Less reactive due to absence of Bromine |

The presence of both the bromine atom and the trityl group in this compound provides a balance of reactivity and stability that is advantageous in synthetic applications.

Propriétés

IUPAC Name |

2-bromo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRUMYQPYPNDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347135 | |

| Record name | 2-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67478-47-1 | |

| Record name | 2-Bromo-1-(triphenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67478-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.